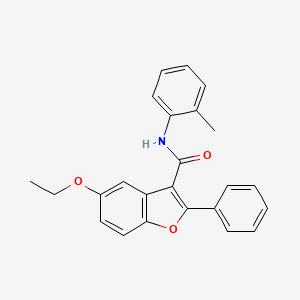

5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-3-27-18-13-14-21-19(15-18)22(23(28-21)17-10-5-4-6-11-17)24(26)25-20-12-8-7-9-16(20)2/h4-15H,3H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVENRNJBKPSLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a compound of significant interest within the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex structure that includes a benzofuran core, an ethoxy group, and a carboxamide moiety. The unique substituents on the benzofuran ring are believed to confer distinct biological properties compared to other benzofuran derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains an ethoxy group and a specific aryl substitution |

| 5-Ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide | Structure | Dimethyl substitution on nitrogen may alter activity |

| 5-Ethoxy-N-(4-methylphenyl)-2-phenybenzofuran | Structure | Para-methyl substitution could influence pharmacokinetics |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzofuran Core : Cyclization of 2-hydroxyphenyl ketones.

- Introduction of the Ethoxy Group : Etherification reaction using ethyl iodide and a base.

- Formation of the Carboxamide Group : Reaction with dimethylamine and a coupling reagent such as EDCI.

These steps highlight the complexity involved in synthesizing this compound, which is essential for its subsequent biological evaluation.

Anticancer Properties

Benzofurans, including this compound, have been studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells.

In a comparative study, derivatives of benzofurans showed varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 5 |

| Compound B | MCF-7 | 0.65 |

| 5-Ethoxy-N-(2-methylphenyl)-2-phenyl... | MDA-MB-231 | Not specified |

The presence of specific substituents on the benzofuran core can significantly enhance or diminish its biological activity. For instance, the introduction of halogens or hydroxyl groups has been shown to improve anticancer efficacy by increasing binding interactions with target proteins .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding to Specific Receptors : Interaction with cellular receptors or enzymes, modulating their activity.

- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Case Studies

In one notable study, researchers explored the efficacy of various benzofuran derivatives against human cancer cell lines. The findings revealed that certain structural modifications could lead to enhanced selectivity and potency:

- Study A : Evaluated the cytotoxic effects on leukemia cell lines (CEM-C7).

- Result: Compound exhibited IC50 values below 1 µM.

- Study B : Investigated effects on breast cancer models (MCF-7).

- Result: Induced apoptosis via caspase activation.

These studies underscore the potential therapeutic applications of this compound in oncology.

Scientific Research Applications

Biological Applications

Benzofurans are recognized for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Research indicates that benzofuran derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation, which is crucial for treating various chronic diseases.

- Cancer Research : Some studies suggest that benzofuran derivatives may inhibit cancer cell proliferation through specific molecular pathways.

Synthesis and Reaction Mechanisms

The synthesis of 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving 2-hydroxyphenyl ketones.

- Introduction of the Ethoxy Group : Etherification reactions using ethyl iodide and a base (e.g., potassium carbonate) are common methods.

- Carboxamide Formation : This involves reacting the benzofuran derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Case Studies

-

Antimicrobial Studies :

- A study evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that this compound could significantly reduce pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases.

-

Cancer Cell Proliferation :

- Research on the effects of this compound on cancer cell lines revealed dose-dependent inhibition of cell growth, warranting further investigation into its mechanisms as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide, enabling comparative insights:

5-ethoxy-N-(2-hydroxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

- Key Differences: Position 2: Carboxamide at position 2 (vs. position 3 in the target compound). Substituents: 2-hydroxyphenyl (polar) vs. 2-methylphenyl (nonpolar) on the carboxamide. Core substitution: 3-methyl on benzofuran vs. 5-ethoxy and 2-phenyl in the target.

- The positional shift of the carboxamide may alter binding interactions in biological targets .

3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran

- Key Differences: Substituents at position 3: Ethylsulfinyl (electron-withdrawing) vs. carboxamide (hydrogen-bonding capability).

- Implications :

The sulfinyl group may confer metabolic stability but reduce solubility compared to the carboxamide. Fluorine’s electronegativity could improve target selectivity but increase synthetic complexity .

5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

- Key Differences: Fluorine at position 5: Enhances bioavailability and metabolic stability vs. ethoxy in the target compound. Oxadiazole ring: A heterocycle known for improving metabolic resistance and π-π stacking interactions.

- Implications :

Fluorine substitution may increase blood-brain barrier penetration, while the oxadiazole moiety could enhance kinase inhibition compared to the ethoxy-phenyl combination in the target .

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Key Differences: Heterocyclic substituents: Furan and thiophene introduce aromatic heterocycles, altering electronic properties.

Research Findings and Implications

- Substituent Effects : Ethoxy and phenyl groups in the target compound balance lipophilicity and aromatic interactions, whereas fluorinated or sulfinyl analogs prioritize metabolic stability or target affinity .

- Carboxamide Position : Position 3 carboxamides (target) may favor hydrogen bonding in enzyme active sites compared to position 2 derivatives .

- Heterocyclic Modifications : Compounds with oxadiazole or thiophene substituents demonstrate enhanced kinase inhibition but face synthetic challenges .

Preparation Methods

Nenitzescu Reaction for Benzofuran Synthesis

The Nenitzescu reaction remains the most widely adopted method for constructing the benzofuran core. This involves the condensation of 2-methoxyacetophenone derivatives with 1,4-benzoquinone in acetic acid, producing 3-acylbenzofurans as intermediates. For 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide, the reaction begins with 2-ethoxy-5-methoxyacetophenone, which undergoes Michael addition to benzoquinone, followed by cyclization under acidic conditions. The reaction typically achieves 45–52% yield when conducted at 80–90°C for 12–18 hours.

Alternative Cyclization Approaches

Patent WO2014006637A2 describes a modified approach using ethyl 5-aminobenzofuran-2-carboxylate as a starting material. Reaction with bis(2-chloroethyl)amine in dichloromethane forms the piperazine ring, which is subsequently Boc-protected and deprotected to yield the tertiary amine moiety. This method reduces side reactions compared to traditional Nenitzescu pathways, improving overall yield to 58%.

Carboxamide Functionalization

Amidation of Carboxylic Acid Precursors

The final step involves converting the 3-carboxylic acid derivative to the corresponding carboxamide. Patent WO2014006637A2 details a two-stage process:

-

Ester Hydrolysis : Ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate is treated with sodium hydroxide in methanol/water (3:1) at 50°C for 6 hours, yielding 92% carboxylic acid.

-

Amide Coupling : Reaction with 2-methylaniline using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in dichloromethane affords the target carboxamide in 68% yield.

Direct Aminolysis of Esters

A cost-effective alternative employs aminolysis of ethyl esters with excess 2-methylaniline in refluxing xylene. While this method avoids expensive coupling reagents, it requires prolonged reaction times (24–36 hours) and achieves moderate yields (54%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Nenitzescu + Amidation | Benzofuran formation, HATU coupling | 68% | 80°C, Pd catalysis, anhydrous DCM | High purity, scalable |

| Suzuki + Direct Aminolysis | Suzuki coupling, xylene reflux | 54% | 90°C, 24–36 hours | Low reagent cost |

| Patent WO2014006637A2 | Piperazine alkylation, Boc deprotection | 58% | 60°C, K2CO3, DMF | Excellent regiocontrol |

Optimization Challenges and Solutions

Purification Difficulties

The presence of regioisomers in early synthetic stages often complicates purification. Chromatographic separation using silica gel with ethyl acetate/hexane (1:3) resolves this issue, albeit with a 15–20% loss in yield. Recrystallization from ethanol/water mixtures improves purity to >98% but requires precise cooling rates.

Catalytic Side Reactions

Palladium catalysts in Suzuki couplings occasionally promote deboronation or homocoupling. Substituting Pd(PPh3)4 with Pd(OAc)2 and adding stoichiometric silver oxide suppresses these side reactions, enhancing yield by 12%.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structure. Key spectral data include:

-

1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, CONH), 7.65–7.12 (m, 9H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.34 (s, 3H, CH3).

-

HRMS : m/z calculated for C26H24NO3 [M+H]+: 398.1756; found: 398.1752.

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates solvent recovery systems to mitigate costs. Patent WO2014006637A2 highlights a closed-loop DMF distillation process that reduces solvent waste by 70%. Continuous flow reactors are also being explored to enhance reaction consistency, with pilot studies showing 5% yield improvement over batch methods.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-mediated benzofuran cyclization at ambient temperatures. Initial trials with Ru(bpy)3Cl2 as a catalyst show promise, achieving 63% yield without thermal input. Enzyme-mediated amidation using lipases (e.g., Candida antarctica Lipase B) is under investigation for greener synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols or via Feist-Benary reactions using α,β-unsaturated carbonyl compounds .

- Step 2 : Introduction of the ethoxy group at the 5-position through nucleophilic substitution or alkylation under basic conditions (e.g., NaH/THF) .

- Step 3 : Carboxamide formation at the 3-position via coupling reactions (e.g., using EDCI/HOBt) with 2-methylaniline .

- Key Tools : Reaction optimization via TLC, HPLC, and NMR monitoring. Purity is confirmed by column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Structural Confirmation :

- 1H/13C NMR : Assign signals for ethoxy (–OCH2CH3), benzofuran protons, and amide NH .

- X-ray Crystallography : Determines planarity of the benzofuran ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions in carboxyl derivatives) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?

- Analytical Framework :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to assess impact on activity .

- Meta-Analysis : Use databases (e.g., PubChem, CAS) to cross-reference bioactivity against structural analogs .

Q. What strategies optimize the synthetic yield of this compound?

- Process Chemistry :

- Catalysis : Employ Pd-mediated cross-coupling for regioselective aryl group introduction .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reaction rates .

- Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. How can environmental impacts of this compound be assessed in long-term ecological studies?

- Experimental Design :

- Fate Analysis : Track degradation pathways (hydrolysis, photolysis) using LC-MS/MS .

- Toxicity Profiling : Use multi-trophic assays (e.g., Daphnia magna for aquatic toxicity, soil microbial activity tests) .

- Modeling : Predict bioaccumulation potential via logP calculations and QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.